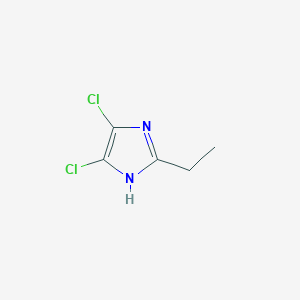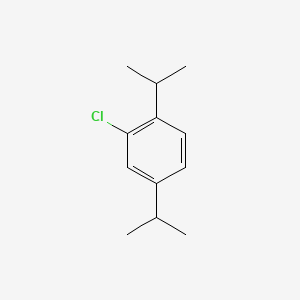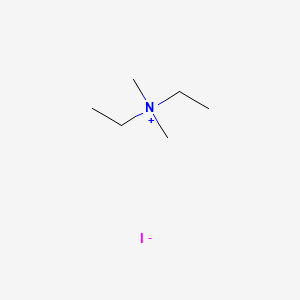
Cyclopentadienecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienecarbonitrile is an organic compound with the molecular formula C₆H₅N. It is characterized by a five-membered cyclopentadiene ring bonded to a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadienecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes that involve the use of specialized reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadienecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cyclopentadienylamine.
Substitution: Various substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
Cyclopentadienecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research into its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which cyclopentadienecarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved are determined by the specific context of its use .
Comparaison Avec Des Composés Similaires
- Benzonitrile
- Acetonitrile
- Propionitrile
Cyclopentadienecarbonitrile stands out due to its unique combination of a cyclopentadiene ring and a nitrile group, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
27659-36-5 |
|---|---|
Formule moléculaire |
C6H5N |
Poids moléculaire |
91.11 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |
Clé InChI |
KTPNQKDTYCBNCC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)







![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)

![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)
